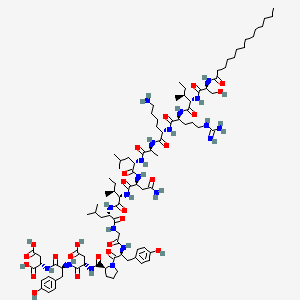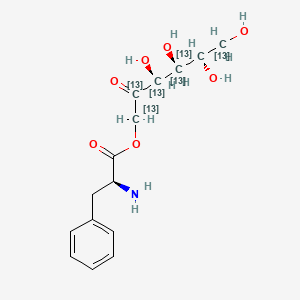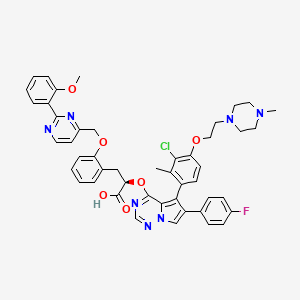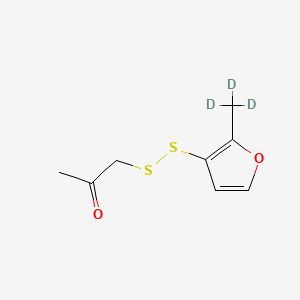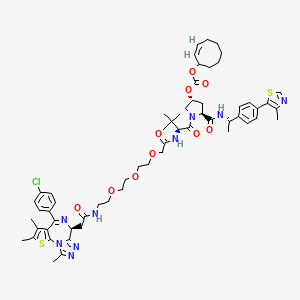
BT-Protac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BT-Protac is a bioorthogonally activatable prodrug that enables precise control over the activity of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. This innovative approach offers a promising strategy for treating various diseases by selectively degrading disease-causing proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BT-Protac involves the incorporation of highly reactive trans-cyclooctene into the PROTAC molecule MZ1. This modification allows for the bioorthogonal activation of the prodrug. The reaction conditions typically involve the use of tetrazine compounds, such as BODIPY-TZ, to activate this compound in vitro .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach for producing PROTACs involves standard organic synthesis techniques. These include the use of solid-phase peptide synthesis for peptide-based PROTACs and solution-phase synthesis for small-molecule PROTACs. The production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BT-Protac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
BT-Protac has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
Mécanisme D'action
BT-Protac exerts its effects by harnessing the ubiquitin-proteasome system to facilitate the degradation of target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the androgen receptor, estrogen receptor, and other disease-related proteins .
Comparaison Avec Des Composés Similaires
BT-Protac is unique in its ability to be activated bioorthogonally, allowing for precise control over its activity. Similar compounds include:
MZ1: A PROTAC molecule that targets BRD4 protein but lacks the bioorthogonal activation feature.
ARV110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV471: A PROTAC targeting the estrogen receptor, currently in clinical trials for breast cancer
This compound stands out due to its innovative activation mechanism, which enhances its specificity and reduces off-target effects.
Propriétés
Formule moléculaire |
C59H74ClN9O10S2 |
|---|---|
Poids moléculaire |
1168.9 g/mol |
Nom IUPAC |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] [(2E)-cyclooct-2-en-1-yl] carbonate |
InChI |
InChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1 |
Clé InChI |
ATASVCOKECQNLM-ZEJYOUTMSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC\7CCCCC/C=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


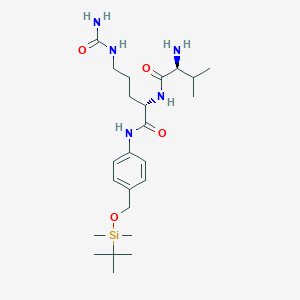
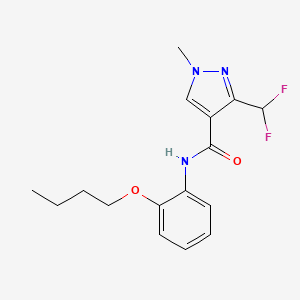
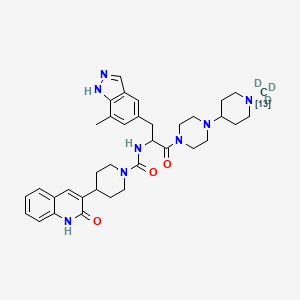
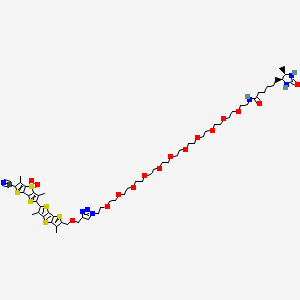



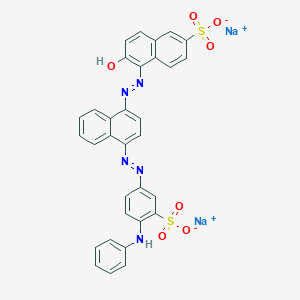
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
